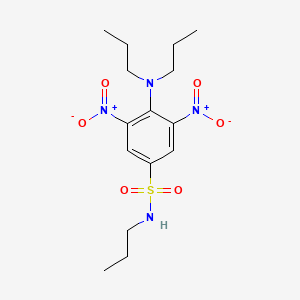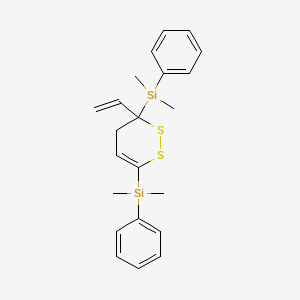
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- is a complex organosilicon compound characterized by the presence of a silane core bonded to a 3-ethenyl-3,4-dihydro-1,2-dithiin moiety and two dimethylphenyl groups. This compound is notable for its unique structural features, which include a dithiin ring and vinyl groups, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- typically involves the use of organolithium reagents. One common approach is to use an organolithium reagent containing a 5,6-dihydro-1,4-dithiin moiety as a homologating agent. This reagent can be employed in a step-by-step approach or a tandem process to build up the desired compound. The reaction conditions often involve mild temperatures and the use of protective groups to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of the organolithium reagent followed by its reaction with appropriate electrophilic species. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithiin ring to a more saturated form.
Substitution: The vinyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can be further functionalized for use in more complex chemical syntheses.
Applications De Recherche Scientifique
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- has a wide range of scientific research applications:
Biology: The compound’s unique structural features make it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- involves its interaction with specific molecular targets and pathways. The dithiin ring and vinyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Vinyl-1,2-dithiacyclohex-5-ene: This compound shares the dithiin ring structure but lacks the silane core and dimethylphenyl groups.
(3-Vinyl-3,4-dihydro-1,2-dithiine-3,6-diyl)bis(trimethylsilane): Similar in structure but with trimethylsilane groups instead of dimethylphenyl groups.
Uniqueness
Silane, (3-ethenyl-3,4-dihydro-1,2-dithiin-3,6-diyl)bis[dimethylphenyl- is unique due to its combination of a silane core, dithiin ring, and vinyl groups. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its analogs.
Propriétés
Numéro CAS |
562810-42-8 |
|---|---|
Formule moléculaire |
C22H28S2Si2 |
Poids moléculaire |
412.8 g/mol |
Nom IUPAC |
[3-[dimethyl(phenyl)silyl]-3-ethenyl-4H-dithiin-6-yl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C22H28S2Si2/c1-6-22(26(4,5)20-15-11-8-12-16-20)18-17-21(23-24-22)25(2,3)19-13-9-7-10-14-19/h6-17H,1,18H2,2-5H3 |
Clé InChI |
IWRSXAVOIXRRPY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CCC(SS1)(C=C)[Si](C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


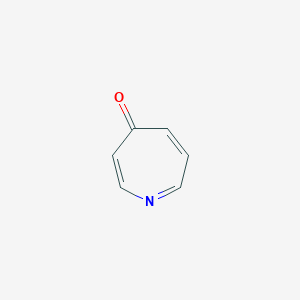
![1,5-Dinitro-3-azabicyclo[3.3.1]nonane](/img/structure/B14239188.png)
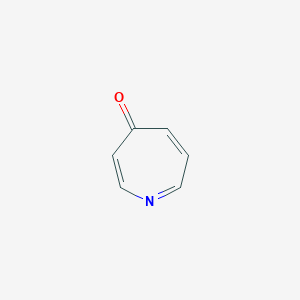
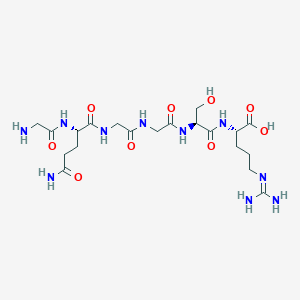


![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)
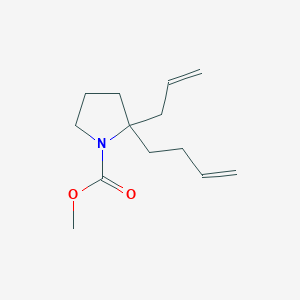

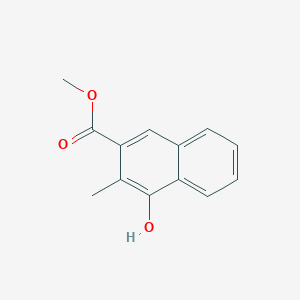
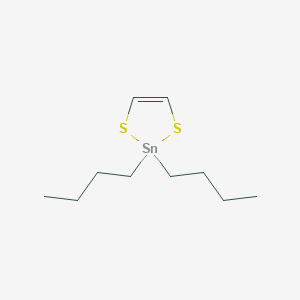
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
